molecular formula C5H8N2S B3029742 2-(Thiazol-5-yl)ethanamine CAS No. 7728-77-0

2-(Thiazol-5-yl)ethanamine

Cat. No. B3029742
CAS RN: 7728-77-0
M. Wt: 128.2 g/mol
InChI Key: VKMXHCGSFOBPGQ-UHFFFAOYSA-N
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Description

2-(Thiazol-5-yl)ethanamine, also known as TZE, is a chemical compound that has been the subject of scientific research due to its potential for various applications. This compound is a derivative of thiazole, a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure. TZE has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Histamine Receptor Research

  • H1 Receptor Antagonists : 2-(Thiazol-5-yl)ethanamine derivatives have been studied for their potential as H1 receptor antagonists. These compounds, particularly those with a 2-phenylamino substitution, have demonstrated weak H1-antagonistic activity, which could be useful in the development of new antihistamines (Walczyński et al., 1999).

Chromatographic and Structural Activity Analysis

  • Thin-Layer Chromatographic Data in QSAR : Thin-layer chromatography has been employed to analyze the structure-activity relationship of thiazole derivatives, including this compound. This research is significant in predicting the pharmacological activity of new drug candidates (Brzezińska et al., 2003).

DNA Binding and Cytotoxicity Studies

  • Cu(II) Complexes and DNA Interactions : Research on Cu(II) complexes of tridentate ligands including this compound analogs has shown these complexes can bind to DNA. They exhibit significant DNA cleavage activity and have potential as low-toxicity treatments for various cancer cell lines (Kumar et al., 2012).

Anticancer Research

  • Anti-Breast Cancer Agents : Some thiazolyl derivatives, related to this compound, have been synthesized for potential use as anti-breast cancer agents. These compounds have shown promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Inhibitor Studies for Neurological Disorders

  • Inhibitors for Acetylcholinesterase : Certain derivatives of this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. These compounds show significant inhibitory activity and negligible cytotoxicity (Pejchal et al., 2016).

Antimicrobial Research

  • Antimicrobial and Antifungal Activity : Thiazole derivatives, including those related to this compound, have been synthesized and shown to exhibit antibacterial and antifungal activities. This research is important for the development of new antimicrobial drugs (Pejchal et al., 2015).

Antioxidant and Antimitotic Agent

  • Antioxidant and Antimitotic Activities : Synthesized derivatives of this compound have demonstrated significant antioxidant and antimitotic activities. Their drug-likeness properties indicate potential as orally active compounds (Pund et al., 2022).

properties

IUPAC Name

2-(1,3-thiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMXHCGSFOBPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651839
Record name 2-(1,3-Thiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7728-77-0
Record name 2-(1,3-Thiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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